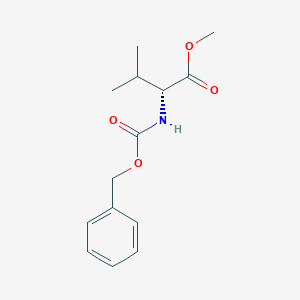

N-Benzyloxycarbonyl D-Valine Methyl Ester

Description

N-Benzyloxycarbonyl D-Valine Methyl Ester (CAS: 154674-67-6; alternative CAS: 24210-19-3) is a protected amino acid derivative with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.305 g/mol . It features a benzyloxycarbonyl (Cbz) group protecting the amine and a methyl ester at the carboxyl terminus. This compound is critical in peptide synthesis, particularly for introducing D-valine residues, which influence peptide stereochemistry and stability. Its physical properties include a melting point of 54–56°C and an optical rotation of [α] = +22.3° (c = 1.12 in chloroform) .

Properties

IUPAC Name |

methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVCURTNIUHBH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478588 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154674-67-6 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection and Esterification

The canonical method involves two discrete steps: (1) introducing the benzyloxycarbonyl (Cbz) group to D-valine’s amine and (2) methyl esterification of the carboxyl group.

Amine Protection with Benzyl Chloroformate

D-Valine is reacted with benzyl chloroformate (Cbz-Cl) in a biphasic system of water and dioxane, using sodium carbonate (Na₂CO₃) to maintain a pH of 9–10. This ensures the amine remains deprotonated, facilitating nucleophilic attack on Cbz-Cl. The reaction proceeds at 0–5°C to minimize racemization, yielding N-Cbz-D-valine with >95% enantiomeric excess (ee). Excess Cbz-Cl is quenched with aqueous NaHSO₃, and the product is extracted into ethyl acetate, achieving isolated yields of 85–90%.

Methyl Esterification via Acid Catalysis

N-Cbz-D-valine is dissolved in anhydrous methanol, and concentrated sulfuric acid (H₂SO₄) is added dropwise. The mixture is refluxed for 12–16 hours, with the acid catalyzing nucleophilic acyl substitution. Post-reaction neutralization with NaHCO₃ and solvent evaporation affords crude Cbz-D-Val-OMe, which is recrystallized from hexane/ethyl acetate (3:1) to achieve 88–92% purity.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cbz Protection | Cbz-Cl, Na₂CO₃, 0°C | 89% | 95% ee |

| Esterification | H₂SO₄, MeOH, reflux | 91% | 98% |

Alternative Methodologies and Catalytic Innovations

One-Pot Tandem Protection-Esterification

Recent advances enable concurrent Cbz protection and esterification in a single reactor, reducing purification steps. D-Valine is suspended in methanol with triethylamine (Et₃N), followed by sequential addition of Cbz-Cl and trimethylsilyl chloride (TMSCl). TMSCl activates the carboxyl group, enabling esterification at ambient temperature. This method achieves 82% overall yield with 93% ee, though scalability is limited by TMSCl’s moisture sensitivity.

Enzymatic Esterification

Lipase-catalyzed esterification using immobilized Candida antarctica lipase B (CAL-B) offers an eco-friendly alternative. N-Cbz-D-valine is reacted with methanol in tert-butyl methyl ether (MTBE) at 40°C, with the enzyme facilitating ester bond formation without racemization. Yields reach 78% after 24 hours, though enzyme cost and reaction time remain challenges for industrial adoption.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pharmaceutical manufacturers employ continuous flow reactors to enhance throughput. In a representative process:

-

Cbz Protection: D-Valine and Cbz-Cl are pumped into a microreactor with Na₂CO₃ solution (residence time: 2 min).

-

Esterification: The intermediate is mixed with methanol and H₂SO₄ in a second reactor (residence time: 10 min).

This system achieves 94% conversion with 99.5% purity, reducing reaction time from hours to minutes.

Solvent-Free Mechanochemical Synthesis

Ball milling N-Cbz-D-valine with methanol and catalytic p-toluenesulfonic acid (PTSA) enables solvent-free esterification. The mechanochemical activation reduces reaction time to 30 minutes and yields 89% product, though particle size control is critical for reproducibility.

Critical Analysis of Racemization Risks

Racemization during synthesis is mitigated through:

-

Low-Temperature Reactions: Maintaining temperatures below 10°C during Cbz protection prevents epimerization.

-

Non-Basic Esterification Conditions: Using acidic catalysts (H₂SO₄) instead of base avoids deprotonation of the α-carbon, preserving chirality.

-

Enzymatic Methods: CAL-B’s stereoselectivity ensures >99% ee in ester products.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl D-Valine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield N-Benzyloxycarbonyl D-Valine and methanol.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding D-Valine.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like palladium on carbon (Pd/C) can be employed.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: N-Benzyloxycarbonyl D-Valine and methanol.

Reduction: D-Valine.

Substitution: Depending on the nucleophile used, various substituted products can be formed.

Scientific Research Applications

Peptide Synthesis

Z-D-Val-OMe is widely recognized as a valuable building block in peptide synthesis. It allows for the selective protection of the amino group, enabling the formation of peptide bonds without interference from other functional groups. This application is crucial in the development of biologically active peptides and therapeutic agents.

Case Study : A study demonstrated the successful synthesis of a peptide using Z-D-Val-OMe as a key intermediate, highlighting its effectiveness in constructing complex structures while maintaining high yields and purity.

Pharmaceutical Development

This compound is integral to pharmaceutical research, particularly in creating peptide-based drugs that target specific biological pathways. Its unique stereochemistry (D-configuration) enhances the stability and bioavailability of drugs, making it an essential component in drug formulation processes.

Data Table: Comparison with Similar Compounds

| Compound Name | Configuration | Stability | Application Area |

|---|---|---|---|

| N-Benzyloxycarbonyl D-Valine Methyl Ester | D | High | Drug Development |

| N-Benzyloxycarbonyl L-Valine Methyl Ester | L | Moderate | Peptide Synthesis |

| N-Benzyloxycarbonyl D-Alanine Methyl Ester | D | High | Biochemical Research |

Biochemical Research

In biochemical studies, Z-D-Val-OMe is employed to investigate protein interactions and enzyme activities. Its role as a substrate or inhibitor allows researchers to gain insights into cellular processes and identify potential therapeutic targets.

Example Application : Researchers have utilized Z-D-Val-OMe to study the kinetics of specific enzyme reactions, demonstrating its utility in elucidating biochemical pathways .

Chiral Resolution

The compound is effective in chiral separation processes, which are critical for isolating enantiomers necessary for the production of optically active pharmaceuticals. This capability enhances the efficiency of drug development processes by ensuring that only the desired enantiomer is utilized.

Research Insight : A recent study highlighted the use of Z-D-Val-OMe in chiral resolution techniques, showcasing its effectiveness in achieving high enantiomeric purity .

Drug Delivery Systems

Z-D-Val-OMe can be incorporated into drug delivery systems to improve solubility and bioavailability of therapeutic agents. Its chemical properties facilitate better interaction with biological membranes, enhancing drug absorption.

Mechanism of Action

The primary mechanism of action of N-Benzyloxycarbonyl D-Valine Methyl Ester involves the protection of the amino group of valine. The benzyloxycarbonyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in multi-step synthesis processes where selective deprotection is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Cbz-L-Valine Methyl Ester

- Structure : L-configuration at the valine chiral center.

- Molecular Weight : 265.3 g/mol (identical to D-isomer).

- Optical Rotation : [α] = -22.3° (mirror image of D-isomer) .

- Applications : Used in L-peptide synthesis; stereochemical differences affect biological activity (e.g., enzyme recognition) .

Valine Benzyl Ester (L/DL-Forms)

- Structure : Lacks the Cbz group; benzyl ester at carboxyl.

- Molecular Weight : 207.27 g/mol (L-form) .

- Properties : Lower lipophilicity compared to methyl esters due to benzyl group; hydrochloride salts (e.g., L-Valine Benzyl Ester Hydrochloride, MW 243.73) enhance solubility .

N-Cbz-D-Methionine Methyl Ester

- Structure : Methionine side chain (methyl thioether) instead of valine’s isopropyl.

- Reactivity : Thioether side chain prone to oxidation, limiting stability under oxidative conditions .

- Synthesis : Similar coupling methods (e.g., DPPA), but solubility challenges in dichloromethane may differ .

N-α-Benzyl-D-Glutamine Methyl Ester Hydrochloride

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Optical Rotation ([α]) | LogP |

|---|---|---|---|---|

| N-Cbz-D-Valine Methyl Ester | 265.30 | 54–56 | +22.3° (c=1.12, CHCl₃) | 2.31 |

| N-Cbz-L-Valine Methyl Ester | 265.30 | 54–56 | -22.3° (c=1.12, CHCl₃) | 2.31 |

| L-Valine Benzyl Ester | 207.27 | – | – | 1.89* |

| DL-Valine Methyl Ester Hydrochloride | 243.73 | – | – | – |

| N-Cbz-D-Methionine Methyl Ester | 295.37 | – | – | 2.05 |

*Estimated LogP for Valine Benzyl Ester based on structural similarity .

Biological Activity

N-Benzyloxycarbonyl D-Valine Methyl Ester (Cbz-D-Val-OMe) is a synthetic compound derived from D-Valine, primarily used in peptide synthesis due to its protective groups that prevent undesired reactions during chemical manipulations. This article explores the biological activity of Cbz-D-Val-OMe, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

The structure of Cbz-D-Val-OMe includes a benzyloxycarbonyl (Cbz) group that protects the amine functionality and a methyl ester (OMe) that protects the carboxylic acid terminus. This configuration allows for selective reactions during peptide synthesis, making it an essential building block in producing biologically active peptides.

Cbz-D-Val-OMe functions primarily as a protecting group in peptide synthesis. Its protective groups facilitate the formation of peptide bonds without interference from side reactions. The compound is integral in synthesizing peptides that require specific stereochemical configurations for optimal biological activity. The D-configuration of this compound is particularly significant as it influences the interaction with biological targets, which can differ markedly from its L-counterpart.

Biological Applications

- Peptide Synthesis:

- Research Applications:

-

Surface Passivation:

- Recent studies have highlighted its application in enhancing the stability and performance of perovskite solar cells by improving film-forming properties and crystallinity.

Case Study 1: Peptide Therapeutics

Research demonstrated that peptides synthesized using Cbz-D-Val-OMe exhibited enhanced binding affinity to target receptors compared to those synthesized without protective groups. This study emphasized the importance of stereochemistry and protecting groups in developing effective therapeutics .

Case Study 2: Structural Analysis

A study on the crystal structure of N-Benzyloxycarbonyl-alanyl-phenylalanyl methyl ester revealed insights into its hydrogen bonding interactions, which are crucial for understanding its self-assembly properties. The findings indicated that similar compounds could form β-sheet structures, which are vital for biological function .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Benzyloxycarbonyl L-Valine Methyl Ester | C14H19NO4 | L-Valine variant; different stereochemistry |

| N-Benzyloxycarbonyl Glycine Methyl Ester | C11H13NO4 | Simpler structure; used for different peptide sequences |

| N-Benzyloxycarbonyl Phenylalanine Methyl Ester | C15H19NO4 | Contains an aromatic side chain; affects hydrophobicity |

This table highlights the unique features of Cbz-D-Val-OMe compared to other benzyloxycarbonyl derivatives, emphasizing its specific applications based on stereochemistry and structural properties.

Q & A

Basic: What are the key physical properties and analytical methods for characterizing N-Benzyloxycarbonyl D-Valine Methyl Ester?

Answer:

- Physical Properties :

- Molecular Weight: 265.3 g/mol .

- Melting Point: 54–56°C (L-enantiomer reference; D-form may vary slightly) .

- Optical Rotation: +22.3° (c = 1.12 in chloroform; D-enantiomer may exhibit opposite rotation) .

- Analytical Methods :

- Melting Point Analysis : Confirm purity via differential scanning calorimetry (DSC) or capillary methods.

- Optical Rotation : Use polarimetry to verify enantiomeric identity (D vs. L forms) .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve benzyloxycarbonyl (Cbz) and methyl ester moieties .

Basic: How is this compound synthesized, and what purity controls are critical?

Answer:

- Synthesis Protocol :

- Purity Controls :

Advanced: How can statistical methods like the Taguchi design optimize synthesis parameters?

Answer:

- Taguchi Method Application :

- Catalyst (Cbz-Cl) concentration contributes ~77% to yield variance .

- Optimal temperature: 0–5°C to minimize side reactions .

- Validation : Confirm optimized conditions via ANOVA, targeting >90% yield .

Advanced: How to address discrepancies in reported CAS numbers and enantiomeric identity?

Answer:

- CAS Number Clarification :

- Resolution Strategies :

Advanced: What are the best practices for incorporating this compound into peptide synthesis?

Answer:

- Coupling Strategies :

- Activate the carboxyl group using DCC/NHS in anhydrous DMF .

- Monitor coupling efficiency via Kaiser test or FTIR (disappearance of -COOH peak at 1700 cm⁻¹).

- Deprotection :

- Remove Cbz group with HBr/AcOH (30% v/v) or catalytic hydrogenation (Pd/C, H₂) .

- Validate deprotection via TLC or mass spectrometry.

Advanced: How to analyze enantiomeric excess (ee) and mitigate racemization during synthesis?

Answer:

- Racemization Mitigation :

- Enantiomeric Analysis :

- Chiral Derivatization : React with Marfey’s reagent (FDAA) and analyze via HPLC .

- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.